7-Aminoisoquinoline-4-carboxylic acid
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Overview
Description
7-Aminoisoquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H8N2O2. It is part of the isoquinoline family, which is characterized by a fused benzene and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoisoquinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is favored for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis, utilizing recyclable catalysts to ensure sustainability and cost-effectiveness . The reaction conditions are optimized to maintain high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typical.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Amino derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
7-Aminoisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminoisoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological pathways. For instance, its derivatives have been shown to inhibit malaria parasites by interfering with heme detoxification in the parasite’s digestive vacuole .
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the carboxylic acid group.
Isoquinoline: The parent compound without the amino and carboxylic acid groups.
4-Aminoquinoline: Shares the amino group but differs in the position of the carboxylic acid group.
Uniqueness: 7-Aminoisoquinoline-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoquinoline ring.
Properties
IUPAC Name |
7-aminoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJJLNFFMASFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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